Bis(2-mercaptoethyl) Sulfone Disulfide

Vue d'ensemble

Description

Bis(2-mercaptoethyl) sulfone disulfide is a chemical compound with the molecular formula C4H8O2S3. It is known for its ability to reduce disulfides in aqueous solutions, making it a superior substitute for dithiothreitol (DTT) in various biochemical applications . This compound is particularly valued in proteomics research due to its efficiency in reducing disulfide bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-mercaptoethyl) sulfone disulfide typically involves the reaction of 2-mercaptoethanol with sulfur dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate sulfone, which is then oxidized to form the disulfide compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The process includes steps such as purification and crystallization to ensure the compound’s high purity .

Types of Reactions:

Reduction: this compound is primarily used as a reducing agent.

Oxidation: The compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Biochemical Research Applications

1.1 Protein Chemistry

BMS is primarily utilized in the field of protein chemistry for its ability to reduce disulfide bonds in proteins. Disulfide bonds are crucial for maintaining the structural integrity of many proteins, and their reduction can facilitate studies on protein folding and stability. BMS has been shown to reduce disulfide bonds significantly faster than traditional reducing agents like dithiothreitol (DTT) under non-denaturing conditions, making it a preferred choice in proteomics research.

1.2 Mechanism of Action

The mechanism by which BMS operates involves a thiol-disulfide interchange process. The thiolate ion generated from BMS attacks disulfide bonds, leading to the formation of mixed disulfides and free thiols. This reaction is essential for maintaining the functional state of cysteine-containing proteins, as approximately 20% of human proteins contain disulfide bonds .

1.3 Stability and Toxicity

BMS exhibits greater stability compared to DTT and lower toxicity, which makes it suitable for various biochemical applications. Its low toxicity profile allows for its use in delicate biological systems without significant side effects .

Medical Applications

2.1 Therapeutic Potential

In medicine, BMS is being investigated for potential therapeutic applications where the reduction of disulfide bonds is necessary. This includes areas such as drug formulation and delivery systems where maintaining protein structure is critical for efficacy .

2.2 Biochemical Assays

BMS is also employed in various biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to effectively reduce disulfide bonds allows researchers to analyze the functional aspects of proteins more accurately .

Industrial Applications

3.1 Pharmaceutical Production

In the pharmaceutical industry, BMS is used in the production of drugs that require the reduction of disulfide bonds during synthesis. Its efficiency and stability make it a valuable reagent in large-scale manufacturing processes .

3.2 Chemical Manufacturing

BMS serves as a reducing agent in various chemical reactions beyond biochemistry, including the synthesis of specialty chemicals where controlling oxidation states is crucial .

Comparison with Other Reducing Agents

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dithiothreitol (DTT) | C4H10O2S2 | Widely used but less stable at low pH; high toxicity |

| β-Mercaptoethanol | C2H6OS | Commonly used but requires large excess; foul-smelling |

| N,N'-Dimethyl-N,N'-bis(mercaptoacetyl)hydrazine | C6H12N2O2S2 | More soluble; lower odor; effective at pH 7 |

| This compound (BMS) | C4H8O2S3 | More efficient; stable; lower toxicity |

BMS stands out due to its balance between effectiveness as a reducing agent and lower toxicity compared to traditional agents like DTT and β-mercaptoethanol .

Case Studies

5.1 Protein Folding Studies

In studies focusing on protein folding, BMS has demonstrated superior performance in reducing disulfide bonds compared to DTT, leading to enhanced understanding of protein misfolding diseases.

5.2 Therapeutic Formulations

Research has indicated that formulations containing BMS can improve the stability and efficacy of therapeutic proteins by maintaining their reduced state during storage and handling .

Mécanisme D'action

The mechanism of action of bis(2-mercaptoethyl) sulfone disulfide involves the reduction of disulfide bonds in proteins and other biomolecules. The compound donates electrons to the disulfide bond, breaking it and forming two thiol groups. This reaction is facilitated by the compound’s ability to stabilize the intermediate states during the reduction process . The molecular targets include disulfide-containing proteins and enzymes, and the pathways involved are primarily those related to redox reactions .

Comparaison Avec Des Composés Similaires

Dithiothreitol (DTT): A commonly used reducing agent in biochemical research.

2-Mercaptoethanol: Another reducing agent used in similar applications.

Comparison:

Activité Biologique

Bis(2-mercaptoethyl) sulfone disulfide (BMS), a synthetic compound characterized by its unique structure featuring two mercaptoethyl groups linked by a sulfone moiety, has garnered attention for its significant biological activity, particularly as a reducing agent for disulfide bonds in proteins. This article delves into the mechanisms, biochemical properties, and applications of BMS, supported by data tables and case studies.

BMS primarily functions as a reducing agent through the cleavage of disulfide bonds in proteins. The mechanism involves a thiol-disulfide interchange process where the thiolate ion generated from BMS attacks the disulfide bond, leading to the formation of mixed disulfides and free thiols. This reaction is crucial for maintaining the functional state of cysteine-containing proteins, which are integral to various biological processes.

Key Reactions

- Reduction of Disulfide Bonds : BMS effectively reduces native disulfide bonds at physiological pH, essential for protein structure and function.

- Comparison with Dithiothreitol (DTT) : Studies indicate that BMS reduces accessible disulfide bonds in immunoglobulin and trypsinogen 5 to 7 times faster than DTT under non-denaturing conditions at pH 7.

BMS exhibits several biochemical properties that enhance its utility in research:

- Water Solubility : This characteristic suggests good bioavailability and ease of use in aqueous solutions.

- Low Toxicity : Compared to other reducing agents like DTT, BMS has shown lower toxicity, making it preferable for various applications .

Table 1: Comparison of Reducing Agents

| Property | This compound | Dithiothreitol (DTT) |

|---|---|---|

| Reduction Rate | 5-7 times faster at pH 7 | Baseline |

| Water Solubility | High | High |

| Toxicity | Low | Moderate |

| Stability | High | Moderate |

Cellular Effects

The cellular effects of BMS are primarily related to its role in protein folding and stability. By reducing disulfide bonds, BMS can facilitate proper protein conformation and prevent misfolding, which is critical for maintaining cellular function.

Case Study: Protein Folding

In a study involving immunoglobulin G (IgG), BMS was shown to significantly enhance the yield of properly folded protein compared to DTT. This was attributed to its faster reduction kinetics, allowing for more efficient refolding processes .

Applications in Research

BMS has been utilized in various biochemical applications:

- Protein Structure Studies : It aids in analyzing protein structures by enabling the reduction of disulfide bonds, which can reveal insights into protein dynamics and interactions.

- Antibacterial Activity : Research indicates that compounds similar to BMS exhibit antibacterial properties by generating reactive oxygen species (ROS) that disrupt bacterial metabolism .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound Name | MIC against S. aureus (µg/mL) | Mechanism of Action |

|---|---|---|

| S,S'-bis(isopropoxy) disulfide | 0.5 | Inhibits fatty acid biosynthesis |

| S,S'-bis(p-nitrophenyl) disulfide | Varies | Forms mixed disulfides with thiols |

Propriétés

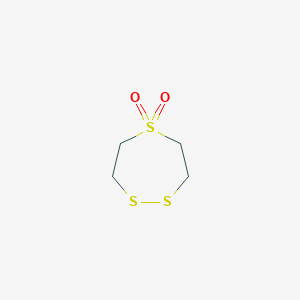

IUPAC Name |

1,2,5-trithiepane 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYCMBQCPKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.